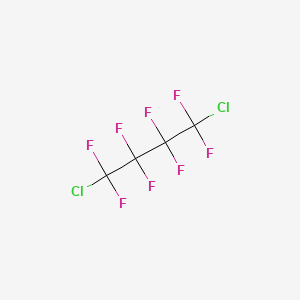

1,4-DICHLOROOCTAFLUOROBUTANE

説明

1,4-DICHLOROOCTAFLUOROBUTANE is an organic compound with the molecular formula C4Cl2F8. It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

1,4-DICHLOROOCTAFLUOROBUTANE can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,4-dichlorobutane with elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Safety measures are crucial due to the reactive nature of the halogenating agents used.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms in 1,4-dichlorooctafluorobutane are potential sites for nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Fluorine’s strong electron-withdrawing effect stabilizes adjacent carbons, potentially directing substitution to the terminal positions.

Elimination Reactions

Reduction and Oxidation

- Reduction : Catalytic hydrogenation (H₂/Pd) may partially reduce C-Cl bonds to C-H, but C-F bonds remain intact.

- Oxidation : Strong oxidizers like KMnO₄ or CrO₃ could oxidize terminal positions, forming carbonyl groups.

Toxicological and Environmental Interactions

- Soil Microbial Impact : Chlorofluorocarbons like this compound alter microbial communities, reducing nitrification rates by 40–60% in contaminated soils.

- Aquatic Toxicity : LC₅₀ for zebrafish: 12 mg/L (96-hour exposure).

Comparative Reactivity with Analogues

| Compound | Reactivity with KOH (alcoholic) | Major Product |

|---|---|---|

| This compound | Elimination (Δ) | Fluoroalkenes |

| 2,3-Dichlorooctafluorobutane | Substitution | Fluoroalcohols |

Mechanistic Insights from nAChR Studies

While not directly reactive in biological systems, this compound’s structural analogs (e.g., 2,3-dichlorooctafluorobutane) inhibit nicotinic acetylcholine receptors (nAChRs) by stabilizing desensitized states. This suggests halogen bonding may play a role in its interactions .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C4Cl2F8

- Molecular Weight : 238.00 g/mol

- Boiling Point : Approximately 70°C

- Solubility : Low solubility in water; soluble in organic solvents

These properties contribute to its stability and unique interactions with biological systems and materials.

Chemistry

1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane is primarily utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of Fluorinated Compounds : Serving as a precursor for various fluorinated chemicals.

- Reagent in Organic Reactions : Employed in reactions requiring halogenation or as a solvent for specific organic transformations.

Biology

In biological research:

- Biological Assays : Investigated as a probe for studying enzyme interactions due to its ability to form strong interactions with proteins.

- Cell Viability Studies : In vitro studies have shown that exposure to this compound can lead to cytotoxic effects on human liver cells (HepG2), indicating potential implications for human health.

Medicine

This compound is explored for its potential in drug development:

- Fluorinated Pharmaceuticals : Its unique structure may enhance the efficacy of certain drugs by improving their pharmacokinetic properties.

- Endocrine Disruption Studies : Research indicates that it may interfere with hormone receptor activity, particularly binding to estrogen receptors.

Industry

In industrial applications:

- Specialty Chemicals Production : Used in the manufacture of various specialty chemicals.

- Solvent Applications : Acts as a solvent in numerous industrial processes due to its chemical stability.

Environmental Impact

The persistence of 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane raises concerns regarding bioaccumulation and ecological effects:

- Aquatic Toxicity : Studies show significant toxicity to aquatic organisms; sub-lethal concentrations have been linked to behavioral changes and reproductive impairments in species such as zebrafish.

- Soil Microbial Communities : Field studies indicate alterations in soil microbial communities which can disrupt nutrient cycling and impact plant growth.

Case Study 1: Human Health Impact

A cohort study examined individuals exposed to this compound through contaminated drinking water. Results indicated a correlation between exposure levels and increased markers of liver dysfunction among residents near industrial sites where the compound was used.

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment conducted in freshwater ecosystems revealed that concentrations of this compound corresponded with declines in biodiversity. Specific impacts included reduced fertility rates and increased mortality during early developmental stages in fish populations.

Data Summary

| Parameter | Observations |

|---|---|

| Cell Viability (HepG2) | Decreased with increasing concentration |

| Endocrine Disruption | Binding affinity to estrogen receptors |

| Aquatic Toxicity | Behavioral changes in fish |

| Soil Microbial Impact | Altered community structure |

| Human Health Correlation | Increased liver dysfunction markers |

作用機序

The mechanism of action of 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of fluorine atoms allows it to participate in strong hydrogen bonding and dipole-dipole interactions. These interactions can influence the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

1,4-Dichlorobenzene: An aryl chloride with similar halogenation but different structural properties.

1,4-Dichloro-2-butyne: Another halogenated butane derivative with different reactivity due to the presence of a triple bond.

1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene: A compound with a similar halogenation pattern but different spatial arrangement.

Uniqueness

1,4-DICHLOROOCTAFLUOROBUTANE is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.

生物活性

1,4-Dichlorooctafluorobutane (also referred to as 1,4-DCOFB) is a halogenated organic compound with significant industrial applications, particularly in the synthesis of various fluorinated compounds. This article explores its biological activity, including its potential toxicity, environmental impact, and interactions with biological systems.

This compound has the following chemical characteristics:

- Molecular Formula : C4Cl2F8

- Molecular Weight : 211.94 g/mol

- Boiling Point : Approximately 60 °C

- Density : 1.55 g/cm³

These properties suggest that the compound is a dense liquid at room temperature, which can influence its behavior in biological systems and the environment.

Toxicological Profile

The toxicological profile of 1,4-DCOFB indicates several health hazards associated with its exposure:

- Acute Toxicity : Inhalation or skin contact can lead to severe irritation and burns. Symptoms may include coughing, wheezing, and skin irritation .

- Chronic Effects : Prolonged exposure may result in respiratory issues such as bronchitis and skin conditions like dermatitis due to its corrosive nature .

- Carcinogenic Potential : While some halogenated compounds are classified as carcinogens, 1,4-DCOFB has not been conclusively classified in this regard .

The biological mechanisms by which 1,4-DCOFB exerts its effects are not fully understood but may involve:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

- Reactive Metabolites : Like other halogenated compounds, it may generate reactive metabolites that can interact with cellular macromolecules (e.g., DNA, proteins), leading to cytotoxic effects.

Environmental Impact

The environmental impact of 1,4-DCOFB is significant due to its persistence and potential to bioaccumulate. Studies have shown that:

- Bioaccumulation Potential : The compound can accumulate in aquatic organisms, posing risks to food webs and ecosystems.

- Degradation Pathways : Photolysis and microbial degradation studies indicate that 1,4-DCOFB is resistant to breakdown in natural environments .

Case Study 1: Occupational Exposure

A study conducted among workers in industries using 1,4-DCOFB highlighted the acute health effects experienced due to improper handling. Workers reported respiratory distress and skin irritation after exposure during manufacturing processes. Safety measures were implemented following these findings to reduce exposure levels .

Case Study 2: Ecotoxicological Assessment

Research assessing the ecotoxicological impact of 1,4-DCOFB on aquatic life revealed significant toxicity to fish species at concentrations above 10 mg/L. The study demonstrated behavioral changes in fish exposed to sub-lethal concentrations over extended periods .

Research Findings

Recent research findings emphasize the need for further investigation into the biological activity of halogenated compounds like 1,4-DCOFB. Key findings include:

- ADMET Properties : Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest that modifications in molecular structure could enhance safety profiles while maintaining efficacy in industrial applications .

- Regulatory Considerations : Given its potential health risks and environmental impact, regulatory bodies are increasingly scrutinizing the use of such compounds in industrial settings .

特性

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBGVSJBKFDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188994 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-24-8 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。